4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, a methoxyphenyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the condensation of 4-hydroxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with propylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolone: Shares the quinoline core but lacks the methoxyphenyl and propyl groups.
4-hydroxy-N-(4-methoxyphenyl)benzamide: Similar structure but with a benzamide core instead of a quinoline core
Uniqueness
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303093-37-0 |
---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-22-16-7-5-4-6-15(16)18(23)17(20(22)25)19(24)21-13-8-10-14(26-2)11-9-13/h4-11,23H,3,12H2,1-2H3,(H,21,24) |
InChI Key |
LBDGXPPUFVCYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.